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Compound of Interest

Compound Name: Bovine Serum Albumin-Cy5.5

Cat. No.: B15602774

Introduction

Bovine Serum Albumin (BSA) conjugated with the cyanine dye Cy5.5 (BSA-Cy5.5) is a
powerful tool for live-cell and in vivo imaging. BSA, a protein derived from cows, is widely used
as a drug carrier due to its biocompatibility, biodegradability, and non-immunogenicity.[1][2][3]
When conjugated to Cy5.5, a near-infrared (NIR) fluorescent dye, it becomes a highly effective
probe for a variety of biological investigations.[4][5][6]

The Cy5.5 dye emits light in the near-infrared spectrum, which offers significant advantages for
imaging, including deeper tissue penetration and minimal background autofluorescence from
biological materials.[4] This makes BSA-Cy5.5 particularly well-suited for sensitive in vivo
imaging and tracking of biological molecules in complex environments.[4]

Key Applications

e Cellular Uptake and Endocytosis Studies: BSA-Cy5.5 is an excellent probe for visualizing
and quantifying the process of endocytosis in real-time.[7][8] Its uptake can be monitored to
study the dynamics of cellular internalization and the effects of various treatments on these
pathways.[7][9]

o Vascular Permeability Assessment: The probe can be used to measure the leakiness of
blood vessels, a critical factor in conditions like cancer and inflammation. By tracking the
extravasation of BSA-Cy5.5 from blood vessels into surrounding tissues, researchers can
quantify changes in vascular permeability.[10][11]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15602774?utm_src=pdf-interest
https://www.yacooscience.com/blog/bovine-serum-albumin-bsa-an-ideal-drug-carrier-material_b147
https://pmc.ncbi.nlm.nih.gov/articles/PMC4106659/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5063715/
https://lifetein.com/blog/fluorescent-labelling-with-cy5-5/
https://www.medchemexpress.com/bovine-sermu-albumin-cy5-5.html
https://www.cd-bioparticles.net/p/16901/bsa-cy5-5
https://lifetein.com/blog/fluorescent-labelling-with-cy5-5/
https://lifetein.com/blog/fluorescent-labelling-with-cy5-5/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6968756/
https://pubmed.ncbi.nlm.nih.gov/32010506/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6968756/
https://www.researchgate.net/publication/337847273_Monitoring_the_endocytosis_of_bovine_serum_albumin_based_on_the_fluorescence_lifetime_of_small_squaraine_dye_in_living_cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC5435480/
https://www.researchgate.net/figure/The-permeability-profiles-of-BSA-in-different-vessels-A-Fluorescence-images-of-FITC-BSA_fig3_334756325
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Tumor Targeting and Drug Delivery: Due to the enhanced permeability and retention (EPR)
effect in tumors, BSA-based nanoparticles can passively accumulate in tumor tissues.[7]
BSA-Cy5.5 is used to visualize this accumulation, assess the targeting efficiency of drug
delivery systems, and monitor therapeutic responses in vivo.[12][13]

o Nanocarrier Research: As BSA is a natural carrier protein, BSA-Cy5.5 serves as a model to
study the pharmacokinetics and biodistribution of aloumin-based drug delivery systems.[3]
[14]

Probe Characteristics and Imaging Parameters

Quantitative data for BSA-Cy5.5 and typical imaging parameters are summarized below for
easy reference.
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Parameter Value /| Range Reference(s)
BSA Properties
Molecular Weight ~69.3 kDa
Cy5.5 Dye Properties
Excitation Maximum (Ex) ~675 - 678 nm [15][16]
Emission Maximum (Em) ~694 - 695 nm [15][16]
Conjugate Properties
) ] 2-7 Cy5.5 dyes per BSA
Labeling Ratio [16]
molecule
Live-Cell Imaging
Typical Concentration 0.5 uM - 10 pg/mL [17][18]
Incubation Time 15 minutes - 2 hours [71[18]
) Confocal, Multiphoton, or
Imaging System ) [10][12][17]
Whole-body NIR imagers
In Vivo Imaging
615-665 nm (Excitation), 695-
Laser Wavelength [12]

770 nm (Emission)

Experimental Protocols

Here are detailed protocols for common applications of BSA-Cy5.5 in live-cell imaging.

Protocol 1: General Live-Cell Imaging of BSA-Cy5.5

Uptake

This protocol provides a basic workflow for observing the internalization of BSA-Cy5.5 by

cultured cells.

Materials:
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e BSA-Cy5.5 conjugate

o Cultured cells (e.g., HeLa, U87, endothelial cells) seeded on glass-bottom dishes or
coverslips

o Complete cell culture medium

o Phosphate-Buffered Saline (PBS)

 Live-cell imaging medium (e.g., HBSS or phenol red-free medium)

o Fluorescence microscope equipped for NIR imaging

Procedure:

e Cell Preparation: Culture cells to 60-80% confluency on a suitable imaging dish or coverslip.

o Prepare BSA-Cy5.5 Solution: Dilute the BSA-Cy5.5 stock solution in pre-warmed live-cell
imaging medium to the desired final concentration (e.g., 5 pg/mL).

e Labeling: Remove the culture medium from the cells and wash once with warm PBS. Add the
BSA-Cy5.5 working solution to the cells.

e |ncubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes. Protect from
light.

e Washing: Remove the labeling solution and wash the cells 2-3 times with warm live-cell
imaging medium to remove unbound conjugate.

e Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Immediately image
the cells using a fluorescence microscope with appropriate filters for Cy5.5 (Ex: ~650 nm,
Em: ~700 nm). Acquire images over time to observe dynamic processes.
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Caption: General workflow for live-cell imaging of BSA-Cy5.5 uptake.

Protocol 2: Monitoring Endocytosis of BSA-Cy5.5

This protocol builds on the general procedure to specifically investigate the endocytic pathway.

Materials:
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¢ All materials from Protocol 1

e Endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for
caveolae-mediated endocytosis)

e DMSO (vehicle for inhibitors)

Procedure:

Cell Preparation: Seed cells in multiple wells or dishes to allow for control and inhibitor-
treated groups.

« Inhibitor Pre-treatment (Optional): To investigate specific uptake pathways, pre-treat cells
with an endocytosis inhibitor (e.g., 30 uM chlorpromazine for 1 hour) or a vehicle control
(e.g., DMSO) in culture medium.

o Labeling: Remove the pre-treatment medium. Add the BSA-Cy5.5 working solution (prepared
in medium with or without the inhibitor) to the cells.

e Incubation: Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C to create a
time-course.

e Washing: At each time point, remove the labeling solution and wash cells 3 times with ice-
cold PBS to stop endocytosis and remove surface-bound probe.

e Imaging: Add fresh live-cell imaging medium. Image the cells immediately to quantify the
amount of internalized BSA-Cy5.5. Compare the fluorescence intensity between control and
inhibitor-treated cells.
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Caption: Simplified diagram of endocytic pathways for BSA-Cy5.5 uptake.

Protocol 3: In Vitro Vascular Permeability Assay

This protocol describes how to model vascular permeability using a transwell system.
Materials:
o Transwell inserts (e.g., 24-well format with porous membrane)

+ Endothelial cells (e.g., HUVECS)
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Endothelial cell growth medium

BSA-Cy5.5

Vasoactive agent (e.g., VEGF, histamine) to induce permeability

Plate reader capable of measuring NIR fluorescence

Procedure:

Create Endothelial Monolayer: Seed endothelial cells onto the top of the transwell inserts
and culture until a confluent, tight monolayer is formed. This creates a barrier between the
top and bottom chambers.

Induce Permeability: Treat the endothelial monolayer with a vasoactive agent (e.g., VEGF)
for an appropriate duration (e.g., 2-24 hours) to induce gaps between cells. Include an
untreated monolayer as a control.

Add Probe: Add BSA-Cy5.5 to the top chamber (the "vascular” side) of both the treated and
control wells.

Incubation: Incubate the plate at 37°C.

Measure Leakage: At various time points (e.g., 15, 30, 60, 120 minutes), collect a sample
from the bottom chamber (the "interstitial” side).

Quantify: Measure the fluorescence intensity of the samples from the bottom chamber using
a plate reader. An increase in fluorescence in the bottom chamber corresponds to higher
permeability of the endothelial monolayer.
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Caption: Workflow for an in vitro vascular permeability transwell assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes: BSA-Cy5.5 in Live-Cell Imaging].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15602774#using-bsa-cy5-5-in-live-cell-imaging-
experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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